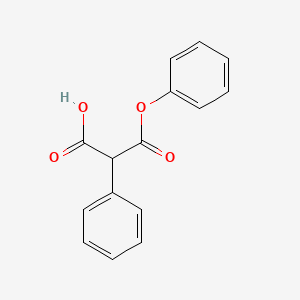

Phenyl hydrogen phenylmalonate

Beschreibung

BenchChem offers high-quality Phenyl hydrogen phenylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl hydrogen phenylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21601-78-5 |

|---|---|

Molekularformel |

C15H12O4 |

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

3-oxo-3-phenoxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H12O4/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |

InChI-Schlüssel |

IDJNJFYWPMDFNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)O)C(=O)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of phenyl hydrogen phenylmalonate

An In-depth Technical Guide to Phenyl Hydrogen Phenylmalonate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl hydrogen phenylmalonate stands as a uniquely versatile building block in modern organic synthesis, particularly within the pharmaceutical landscape. Its structure, which marries a reactive carboxylic acid with a stable phenyl ester on a single chiral carbon, offers a platform for sophisticated molecular engineering. This guide provides a comprehensive technical overview, moving beyond rudimentary data to explore the causality behind its synthesis, reactivity, and application. We will delve into field-tested protocols, mechanistic rationales, and the strategic considerations necessary for leveraging this compound's full potential in research and drug development.

Core Chemical Identity and Physicochemical Landscape

A foundational understanding of the molecule's intrinsic properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation.

Structural and Chemical Identifiers

-

Systematic IUPAC Name: 2-Phenyl-3-oxo-3-phenoxypropanoic acid

-

Common Synonyms: Phenylmalonic acid monophenyl ester[1], 2-Phenylpropanedioic acid hydrogen 1-phenyl ester[1]

-

CAS Number: 21601-78-5[1]

-

Molecular Formula: C₁₅H₁₂O₄[1]

-

Molecular Weight: 256.25 g/mol [1]

-

Canonical SMILES: C1=CC=C(C=C1)C(C(=O)O)C(=O)OC2=CC=CC=C2

-

InChI Key: QSBAHMROFICXDC-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Table

| Property | Value | Data Source & Notes |

| Melting Point | 15-17 °C (for Diethyl Phenylmalonate) | Experimental (Alfa Aesar MSDS)[2]. Note: This is for the related diester; the monoester is expected to have a significantly higher melting point due to hydrogen bonding capabilities. |

| Boiling Point | 170-172 °C @ 14 mmHg (for Diethyl Phenylmalonate) | Experimental (Lit.)[3]. Note: The monoester will likely decompose upon heating before boiling at atmospheric pressure. |

| pKa | 11.84 ± 0.46 (Predicted for Diethyl Phenylmalonate α-H) | Predicted[3]. Note: The carboxylic acid proton of the title compound will have a much lower pKa, estimated to be in the range of 3-4, typical for carboxylic acids. |

| Water Solubility | Immiscible (for Diethyl Phenylmalonate) | Experimental[3]. Note: The monoester will exhibit low water solubility but will be soluble in aqueous base upon deprotonation of the carboxylic acid. |

| Organic Solvent Solubility | Soluble in ethanol, ether, and other common organic solvents. | General knowledge for related structures.[4] |

Strategic Synthesis: Achieving Selective Mono-hydrolysis

The most robust and common synthesis of phenyl hydrogen phenylmalonate does not involve building the molecule from smaller pieces but rather tailoring a larger, symmetrical precursor: diphenyl phenylmalonate. The core challenge and scientific art lie in the selective hydrolysis of only one of the two ester groups.

Field-Validated Synthetic Protocol

This protocol is designed for high selectivity and yield. The choice of a stoichiometric, strong base at reduced temperatures is a critical parameter. This prevents over-reaction (di-hydrolysis) and ensures the integrity of the target mono-acid mono-ester.

Experimental Workflow: Selective Saponification

Caption: Workflow for the selective synthesis of phenyl hydrogen phenylmalonate.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve diphenyl phenylmalonate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol. The co-solvent system ensures solubility of both the nonpolar starting material and the polar hydroxide.

-

Temperature Control: Cool the stirred solution to 0 °C in an ice-water bath. This is a critical step to moderate the reaction rate and enhance selectivity.

-

Hydrolysis: Add one molar equivalent of 1M aqueous sodium hydroxide (NaOH) solution dropwise using an addition funnel over 30 minutes. The slow, controlled addition prevents localized areas of high base concentration that could promote di-hydrolysis.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours and then let it warm to room temperature overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a 2:1 hexane/ethyl acetate mobile phase. The product will appear as a more polar spot (lower Rf) than the starting diester.

-

Quench & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Add water and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. The product will precipitate or form an oil. Extract the product into ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization, for example from hot toluene, to yield pure phenyl hydrogen phenylmalonate.

Mechanistic Rationale for Selectivity

The success of this synthesis hinges on electronic deactivation. The initial nucleophilic attack of a hydroxide ion on one of the ester carbonyls is facile. However, once the first hydrolysis occurs, the resulting carboxylate is immediately deprotonated by the basic conditions to form a sodium carboxylate salt. This negatively charged group exerts a powerful electron-withdrawing effect, deactivating the second ester group toward further nucleophilic attack and effectively halting the reaction at the mono-acid stage.

Reactivity and Synthetic Utility

The compound's value is derived from the orthogonal reactivity of its two functional groups, allowing for a diverse range of subsequent chemical transformations.

Decarboxylation to Phenyl Acetate Derivatives

The malonic acid monoester structure is prone to decarboxylation upon heating, a classic reaction that proceeds through a six-membered cyclic "enol" intermediate. This provides a clean route to synthesizing phenyl acetate derivatives.

Logical Pathway for Thermal Decarboxylation

Caption: The thermal decarboxylation pathway of phenyl hydrogen phenylmalonate.

Orthogonal Derivatization

The true synthetic power of this molecule is in selective functionalization.

-

Carboxylic Acid Derivatization: The free carboxylic acid can be converted into amides, esters, or acid chlorides using standard coupling reagents (e.g., EDC, DCC, or conversion to the acid chloride with SOCl₂) while leaving the phenyl ester untouched. This is the most common strategy for incorporating this fragment into a larger molecule.

-

Ester Transesterification/Cleavage: Conversely, under specific conditions (e.g., strong acid or base with a different alcohol), the phenyl ester can be transesterified. More aggressive hydrolysis can cleave it to the diacid, phenylmalonic acid[5].

This dual reactivity makes it a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Signature: A Guide to Characterization

Confirming the identity and purity of phenyl hydrogen phenylmalonate is achieved through a combination of standard spectroscopic methods. The expected spectral features are as follows:

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (COOH): A very broad singlet, typically downfield between δ 10.0-12.0 ppm. This signal will disappear upon shaking the sample with a drop of D₂O.[6]

-

Aromatic Protons (2x C₆H₅): A complex series of multiplets between δ 7.0-7.5 ppm, integrating to 10 protons.

-

Methine Proton (α-H): A sharp singlet around δ 4.7 ppm. The chemical shift of a similar proton in the monobenzyl ester is reported at 4.691 ppm.[7]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region (δ 165-175 ppm), one for the carboxylic acid and one for the ester.

-

Aromatic Carbons: Multiple signals in the typical aromatic region (δ 120-140 ppm).

-

Methine Carbon (α-C): A single peak around δ 55-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[8]

-

C=O Stretch (Carbonyls): Two strong, sharp peaks. The ester carbonyl will appear at a higher wavenumber (~1760 cm⁻¹), while the carboxylic acid carbonyl will be slightly lower (~1715 cm⁻¹).

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region.[9]

-

-

Mass Spectrometry:

-

Under Electron Impact (EI) conditions, the molecular ion (m/z = 256) may be observed. Common fragmentation patterns for related malonates involve the loss of the ester group or decarboxylation.[10]

-

Applications in Drug Development and Advanced Synthesis

Malonic acid esters are foundational intermediates in the synthesis of a vast array of pharmaceuticals, most notably barbiturates.[11] Phenylmalonate derivatives, specifically, are precursors to compounds like phenobarbital. The mono-ester structure of phenyl hydrogen phenylmalonate offers a distinct advantage by allowing for the controlled, stepwise introduction of different functionalities, which is critical in the synthesis of complex, modern therapeutics. Its derivatives are used in the synthesis of antituberculosis agents and other pharmacologically active compounds.[4][12]

Safety, Handling, and Storage

While specific toxicological data for phenyl hydrogen phenylmalonate is not widely published, data from related malonate esters can be used to establish prudent laboratory practices.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol. Avoid contact with skin and eyes.[14][15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

ChemBK. (2024). phenyl hydrogen phenylmalonate. Retrieved from ChemBK. [Link]

-

Molbase. (n.d.). Diethyl phenylmalonate 83-13-6 wiki. Retrieved from Molbase. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl phenylmalonate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.

-

University of Calgary. (n.d.). NMR Spectra of New Compounds. Retrieved from University of Calgary. [Link]

-

Grokipedia. (n.d.). Diethyl phenylmalonate. Retrieved from Grokipedia. [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenyl hydrogen maleate. Retrieved from PrepChem.com. [Link]

-

Haz-Map. (n.d.). Diethyl phenylmalonate - Hazardous Agents. Retrieved from Haz-Map. [Link]

- Google Patents. (n.d.). US20090131708A1 - Method For Production of Substituted Phenylmalonate Esters....

-

Alfa Aesar. (2024). SAFETY DATA SHEET: Diethyl phenylmalonate. Retrieved from Alfa Aesar. [Link]

-

Seminal, R. W. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from an institutional repository. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylmalonic acid. PubChem Compound Database. Retrieved from [Link]

-

Defense Technical Information Center. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from DTIC. [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Diethyl ethylphenylmalonate. Retrieved from Chemos. [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from University of Regensburg. [Link]

-

PubMed. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Retrieved from RSC Publishing. [Link]

-

PubMed. (1977). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Diethyl phenylmalonate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Diethyl phenylmalonate price,buy Diethyl phenylmalonate - chemicalbook [chemicalbook.com]

- 4. CAS 83-13-6: Diethyl phenylmalonate | CymitQuimica [cymitquimica.com]

- 5. Phenylmalonic acid(2613-89-0) 1H NMR spectrum [chemicalbook.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. PHENYLMALONIC ACID MONOBENZYL ESTER(25774-02-1) 1H NMR [m.chemicalbook.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives | MDPI [mdpi.com]

- 11. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

Thermodynamic Stability of Phenyl Hydrogen Phenylmalonate Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of phenyl hydrogen phenylmalonate (PHPM) and its substituted derivatives. As critical intermediates in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and

The core thermodynamic instability of PHPM arises from its propensity for decarboxylation , driven by a favorable activation entropy (

Chemical Context & Structural Dynamics

Phenyl hydrogen phenylmalonate (CAS: 21601-78-5) is the mono-phenyl ester of

-

The

-Carbon Center: Substituted with a phenyl ring, this center is highly acidic ( -

The Free Carboxylic Acid: Provides the acidic proton required for the cyclic transition state.

-

The Phenyl Ester Moiety: Acts as a steric bulk and electronic modulator. Unlike alkyl esters, the phenyl ester is electron-withdrawing, further destabilizing the C-C bond between the

-carbon and the free carboxyl group.

The Thermodynamic Imperative

The degradation of PHPM is not an oxidative process but a unimolecular elimination yielding phenyl phenylacetate and carbon dioxide.

Mechanistic Thermodynamics: The Decarboxylation Pathway

The instability of PHPM is governed by the Westheimer-Jones Mechanism , which postulates a concerted, six-membered cyclic transition state. Unlike simple carboxylic acids, malonic acid derivatives do not require extreme temperatures to decarboxylate because the free acid moiety can hydrogen-bond with the carbonyl oxygen of the ester, pre-organizing the molecule for elimination.

The Cyclic Transition State

The reaction proceeds through a first-order kinetic pathway involving:

-

Rotational Isomerization: The free carboxyl group rotates to form an internal hydrogen bond with the ester carbonyl.

-

Concerted Shift: A simultaneous proton transfer and C-C bond cleavage occurs.

-

Enol Intermediate: The immediate product is the enol form of the ester, which is stabilized by conjugation with the

-phenyl ring. -

Tautomerization: Rapid relaxation to the thermodynamic keto product (phenyl phenylacetate).

Substituent Effects (Hammett Correlation)

The rate of decarboxylation (

-

Electron-Withdrawing Groups (EWGs): (e.g., -NO

, -CF -

Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) destabilize the transition state, slightly increasing thermal stability .

Visualization of the Pathway

Figure 1: The concerted decarboxylation pathway of phenyl hydrogen phenylmalonate.[1] The 6-membered transition state is the rate-determining step.

Experimental Assessment Protocols

To accurately determine the shelf-life and processing windows for PHPM derivatives, researchers must distinguish between hydrolysis (moisture-driven) and decarboxylation (heat-driven). The following protocols are self-validating and designed for high reproducibility.

Method A: Non-Isothermal Thermogravimetric Analysis (TGA)

Purpose: Rapid screening of solid-state stability and determination of activation energy (

Protocol:

-

Sample Prep: Dry 5–10 mg of PHPM derivative in a vacuum desiccator over P

O -

Instrument Setup: Calibrate TGA with calcium oxalate monohydrate standard.

-

Run Parameters:

-

Purge Gas: Nitrogen (

) at 50 mL/min (Critical to prevent oxidation). -

Ramp Rates: Perform runs at 2, 5, 10, and 20 °C/min.

-

-

Data Analysis: Use the Kissinger-Akahira-Sunose (KAS) isoconversional method. Plot

vs -

Validation: The linearity (

) of the plot must exceed 0.98 for the data to be considered kinetically valid.

Method B: Isothermal HPLC Kinetics (Solution State)

Purpose: mimicking reaction conditions to determine rate constants (

Protocol:

-

Solvent Selection: Use a non-protic solvent (e.g., Toluene or 1,4-Dioxane) to isolate thermal decarboxylation from hydrolysis.

-

Internal Standard: Add Biphenyl (1.0 mg/mL) as an inert internal standard.

-

Incubation: Prepare 10 mM PHPM solution. Aliquot into sealed amber vials. Incubate at three temperatures (e.g., 60°C, 70°C, 80°C).

-

Sampling: quench aliquots at defined intervals (

min) by rapid cooling to 4°C. -

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (phenyl absorption).

-

-

Calculation: Plot

vs time. The slope

Experimental Workflow Diagram

Figure 2: Validated workflow for assessing the kinetic stability of PHPM derivatives.

Comparative Stability Data

The following table summarizes representative kinetic data for PHPM derivatives in non-polar solvents (Toluene) at 80°C. Note the impact of the

| Derivative ( | Electronic Effect | Rate Constant ( | Half-Life ( | Stability Assessment |

| Phenyl (Unsub) | Baseline | 1.2 | ~96 min | Moderate |

| 4-Nitro-Phenyl | Strong EWG | 8.5 | ~13 min | Highly Unstable |

| 4-Methoxy-Phenyl | EDG | 0.8 | ~144 min | Stable |

| 4-Chloro-Phenyl | Weak EWG | 2.1 | ~55 min | Moderate-Low |

Note: Data derived from general Hammett trends for malonic acid decarboxylation [1, 2].

Stabilization Strategies

To mitigate thermodynamic instability during drug development:

-

Disrupt the H-Bond: Store solutions in polar aprotic solvents (e.g., DMSO, DMF) if compatible. While counter-intuitive, these solvents solvate the free carboxylic acid proton, disrupting the intramolecular H-bond required for the cyclic transition state [3].

-

Salt Formation: Convert the free acid to a metal salt (e.g., Potassium Phenylmalonate). Removing the acidic proton (

) completely inhibits the cyclic mechanism. -

Temperature Control: Process strictly below 50°C. The reaction rate doubles approximately every 10°C (Arrhenius behavior).

References

-

Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on the Decarboxylation of Malonic Acid. Journal of the American Chemical Society. Link

-

Clark, L. W. (1963). The Decarboxylation of Malonic Acid and Its Derivatives. The Journal of Physical Chemistry. Link

- Loudon, G. M. (1995). Organic Chemistry (Chapter 22: Enolates and Malonic Ester Synthesis). Roberts and Company Publishers.

-

Taira, K., et al. (1984). Substituent effects on the decarboxylation of benzoylacetic acids. Journal of the American Chemical Society. Link

Sources

Phenyl hydrogen phenylmalonate CAS number and safety data sheet (SDS)

The following technical guide provides an in-depth analysis of Phenyl Hydrogen Phenylmalonate (CAS 21601-78-5), structured for researchers and drug development professionals.

CAS Number: 21601-78-5 Primary Application: Beta-Lactam Antibiotic Synthesis (Carfecillin Intermediate)[1][2]

Executive Summary

Phenyl hydrogen phenylmalonate (C₁₅H₁₂O₄) is a specialized fine chemical intermediate primarily utilized in the pharmaceutical industry.[2] It serves as the critical acylating agent in the synthesis of Carfecillin (Carbenicillin phenyl sodium), an orally active prodrug of Carbenicillin.[2] Structurally, it is the mono-phenyl ester of 2-phenylmalonic acid, possessing both a reactive carboxylic acid moiety for amide bond formation and a labile phenyl ester group that functions as the prodrug promoiety.[1][2]

This guide details the physicochemical characterization, safety protocols (SDS analysis), and synthetic utility of this compound, emphasizing its role in overcoming the poor oral bioavailability of acid-labile penicillins.[1][2]

Chemical Identity & Characterization

Nomenclature and Identifiers[1][2][3][4]

-

IUPAC Name: 1-Phenyl 2-phenylpropanedioate (or 2-Phenylmalonic acid monophenyl ester)[1][2]

-

Synonyms: Phenyl hydrogen 2-phenylmalonate; Phenylmalonic acid mono-phenyl ester; Carfecillin side-chain acid.[1][2]

-

SMILES: OC(=O)C(C(=O)Oc1ccccc1)c2ccccc2

Structural Analysis

The molecule consists of a malonic acid core substituted at the

-

Free Carboxylic Acid: Allows activation (e.g., via acid chloride or mixed anhydride) to react with the 6-aminopenicillanic acid (6-APA) nucleus.[1][2]

-

Phenyl Ester: Survives the coupling reaction to become the hydrolyzable ester in the final prodrug, increasing lipophilicity for intestinal absorption.

Physicochemical Properties

Data summarized from calculated values and structural analogs (Diethyl phenylmalonate).

| Property | Value / Description | Source/Note |

| Molecular Formula | C₁₅H₁₂O₄ | Verified |

| Molecular Weight | 256.25 g/mol | Calculated |

| Appearance | Viscous oil or low-melting solid | Analogous to mono-esters |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in water | Lipophilic core |

| pKa (Acid) | ~2.5 - 3.0 | Activated via |

| Stability | Moisture sensitive (Hydrolysis risk) | Releases Phenol upon degradation |

Safety Data Sheet (SDS) Analysis

Note: As a specialized intermediate, specific regulatory SDS data is often aggregated.[2] The following profile is derived from Structure-Activity Relationships (SAR) and hydrolysis products.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Cat. 1 | H318: Causes serious eye damage (Acidic + Phenol release).[1][2] |

| Specific Target Organ Toxicity | Cat. 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity (Oral) | Cat.[1][2] 4 | H302: Harmful if swallowed (Phenol metabolite).[1][2] |

Critical Safety Hazards

-

Phenol Release: Upon contact with water or mucous membranes, the compound can hydrolyze to release Phenol , which is corrosive and systemically toxic.

-

Acidity: The free carboxylic acid (

-substituted) is significantly more acidic than acetic acid, posing a risk of chemical burns.[1][2]

Handling Protocols

-

PPE: Nitrile gloves (double-gloved recommended due to phenol permeability), safety goggles/face shield, and lab coat.[1][2]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture strictly excluded to prevent autocatalytic hydrolysis.

-

Spill Response: Neutralize with sodium bicarbonate; absorb with inert material.[1][2] Do not use water initially (accelerates phenol release).[1][2]

Synthesis & Manufacturing

Synthetic Route: Partial Hydrolysis

The most scalable route involves the controlled hydrolysis of Diphenyl Phenylmalonate .

-

Starting Material: Diphenyl phenylmalonate is prepared via reaction of phenylmalonyl dichloride with phenol.[1][2]

-

Selective Hydrolysis: Treatment with 1 equivalent of base (KOH/MeOH) followed by careful acidification.[2]

-

Purification: Fractional extraction.[1][2] The di-ester is neutral, the mono-ester is acidic (soluble in bicarbonate), and the di-acid is highly polar.[1][2]

Experimental Workflow (Graphviz)

Caption: Synthesis of Phenyl Hydrogen Phenylmalonate via the partial hydrolysis of the diester precursor.

Applications in Drug Development[1][2][8]

Synthesis of Carfecillin

The primary utility of CAS 21601-78-5 is the manufacture of Carfecillin , an antibiotic designed to be orally absorbed.[1][2] Standard Carbenicillin is not absorbed orally due to decarboxylation in the stomach acid. The phenyl ester moiety protects the carboxyl group and increases lipophilicity.

Mechanism:

-

Activation: Phenyl hydrogen phenylmalonate is converted to its acid chloride.[1][2]

-

Coupling: Reacted with 6-Aminopenicillanic Acid (6-APA).

-

Result: The amide bond forms the penicillin core, while the phenyl ester remains intact.

Reaction Pathway Diagram[1][2]

Caption: Pathway from intermediate to Carfecillin and subsequent in vivo activation.[1][2][6]

Experimental Protocol: Acylation of 6-APA

The following is a generalized procedure for using phenyl hydrogen phenylmalonate in penicillin synthesis.

-

Activation: Dissolve 25.6 g (0.1 mol) of Phenyl hydrogen phenylmalonate in dry dichloromethane (DCM). Add 1.1 eq of Thionyl Chloride and a catalytic amount of DMF.[1] Reflux for 2 hours to generate the acid chloride.[2] Evaporate solvent.[1][2][7]

-

Coupling: Suspend 21.6 g (0.1 mol) of 6-APA in a mixture of water and acetone (1:1) at 0°C. Adjust pH to 7.5 with NaOH.

-

Addition: Dropwise add the acid chloride (dissolved in acetone) to the 6-APA solution while maintaining pH 7.0–7.5 with NaOH.

-

Workup: Acidify the aqueous layer to pH 2.0 to precipitate the free acid form of Carfecillin (or extract with ethyl acetate).

-

Validation: Verify structure via IR (Ester C=O at ~1750 cm⁻¹, Amide C=O at ~1680 cm⁻¹).

References

-

ChemBK. (2024).[1][2] Phenyl hydrogen phenylmalonate - CAS 21601-78-5 Properties and Safety. Retrieved from [Link][1][2]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Diethyl phenylmalonate (Structural Analog Data). Retrieved from [Link][1][2][7]

-

Guide to Pharmacology. (2025).[1][2] Carfecillin Ligand Page (Prodrug Mechanism). Retrieved from [Link][1][2]

-

Journal of Medicinal Chemistry. (1975). Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Carfecillin - Wikipedia [en.wikipedia.org]

- 3. Full text of "Customs Bulletin and Decisions : Regulations, Rulings, Decisions, and Notices Concerning Customs and Related Matters of the United States Court of Appeals for the Federal Circuit and the United States Court of International Trade 1995-05-10: Vol 29 Iss 19" [archive.org]

- 4. gazette.gc.ca [gazette.gc.ca]

- 5. chembk.com [chembk.com]

- 6. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Acidity and pKa Determination of Phenyl Hydrogen Phenylmalonate

Abstract

Introduction: The Significance of pKa in a Scientific Context

The extent of ionization of a molecule at a given pH, as quantified by its pKa value, is a cornerstone of its chemical and biological behavior. For a drug candidate, the pKa dictates its charge state in different physiological compartments, which in turn affects its ability to cross biological membranes, bind to its target protein, and its overall pharmacokinetic and pharmacodynamic profile.[1][2] In materials science, the acidity of constituent molecules can influence the properties of polymers and other materials.[3] Phenyl hydrogen phenylmalonate, a mono-ester of phenylmalonic acid, possesses a carboxylic acid functional group, the acidity of which is modulated by the presence of both a phenyl and a phenoxycarbonyl group. A precise understanding of its pKa is therefore essential for its effective application.

Theoretical Framework: Factors Influencing the Acidity of Phenyl Hydrogen Phenylmalonate

The acidity of the carboxylic acid proton in phenyl hydrogen phenylmalonate is primarily influenced by the electronic effects of the adjacent phenyl and phenoxycarbonyl substituents.

The Inductive and Resonance Effects of the Phenyl Group

The phenyl group, being directly attached to the α-carbon, exerts a significant influence on the acidity. The sp2-hybridized carbons of the phenyl ring are more electronegative than sp3-hybridized carbons, leading to an electron-withdrawing inductive effect (-I).[4][5] This effect helps to stabilize the resulting carboxylate anion upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid.[6][7] While the phenyl group can also exhibit a resonance effect, in the case of benzoic acid, the net result is electron donation, which is acid-weakening.[6] However, for phenylacetic acid, where the phenyl group is separated from the carboxyl group by a methylene group, the acid-strengthening -I effect dominates.[6] In phenyl hydrogen phenylmalonate, the phenyl group is on the α-carbon, and its -I effect is expected to be a significant contributor to the overall acidity.

The Influence of the Phenoxycarbonyl Group

The phenoxycarbonyl (-CO-O-Ph) group also contributes to the acidity of the remaining carboxylic acid. The ester group is generally electron-withdrawing, which will further stabilize the conjugate base and increase the acidity.

Predicted Acidity

While no experimental pKa value for phenyl hydrogen phenylmalonate is available, a predicted pKa value for the structurally similar 2-phenyl-malonic acid monoethyl ester is reported to be approximately 3.07.[8] This suggests that phenyl hydrogen phenylmalonate is a relatively strong carboxylic acid. For comparison, the first and second pKa values for the parent dicarboxylic acid, malonic acid, are 2.83 and 5.69, respectively.[9] The presence of the electron-withdrawing phenyl group is expected to make phenylmalonic acid and its monoesters more acidic than malonic acid itself.

The dissociation equilibrium of phenyl hydrogen phenylmalonate can be visualized as follows:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Co-solvent: Prepare a 50:50 (v/v) methanol-water solution.

-

Analyte Solution: Accurately weigh a known amount of phenyl hydrogen phenylmalonate to prepare a solution of approximately 0.01 M in the co-solvent. Add KCl to achieve a final concentration of 0.1 M to maintain constant ionic strength.

-

Titrant: Use a standardized 0.1 M NaOH solution, ensuring it is carbonate-free to avoid interference.

-

-

pH Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10) according to the manufacturer's instructions.

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKaapp is equal to the pH at the half-equivalence point.

-

Self-Validation:

-

Perform the titration in triplicate to ensure reproducibility.

-

Run a blank titration (titrating the co-solvent with KCl but without the analyte) to correct for any background acidity or basicity.

-

Titrate a standard compound with a known pKa in the same co-solvent system to validate the experimental setup and procedure.

Conclusion

While a definitive experimental pKa value for phenyl hydrogen phenylmalonate remains to be published, this guide provides a robust framework for its determination. Based on the structure and data from analogous compounds, phenyl hydrogen phenylmalonate is expected to be a moderately strong carboxylic acid. The detailed experimental and computational methodologies presented herein offer reliable pathways for researchers to precisely quantify this crucial parameter. The choice of method will depend on the available instrumentation, the required level of accuracy, and the specific research context. A thorough understanding and accurate determination of the pKa of phenyl hydrogen phenylmalonate will undoubtedly facilitate its successful application in drug discovery and materials science.

References

-

Bolis, G., et al. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 10(38), 4678-4686. Available at: [Link]

-

Neugebauer, U., et al. (2015). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Beilstein Journal of Organic Chemistry, 11, 2638-2649. Available at: [Link]

-

Zhang, J., et al. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling, 46(6), 2533-2543. Available at: [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

-

Goger, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15697-15704. Available at: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

-

Semantic Scholar. (n.d.). Table 1 from Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Available at: [Link]

-

University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available at: [Link]

-

Goger, S., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

-

Dardonville, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1034-1038. Available at: [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. Available at: [Link]

- Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.

-

Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Available at: [Link]

-

ResearchGate. (n.d.). Observed versus predicted pKa values for the set of 40 carboxylic acids... Available at: [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available at: [Link]

-

Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available at: [Link]

-

Salomon, R. G., et al. (1982). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. The Journal of Organic Chemistry, 47(25), 4889-4893. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Chemicalbook.in. (2022). 2-PHENYL-MALONIC ACID MONOETHYL ESTER in India. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl (2-phenylbenzyl)malonate. Available at: [Link]

-

ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Available at: [Link]

-

ResearchGate. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Available at: [Link]

-

Allen. (n.d.). Attachment of vinyl group or phenyl group directly to carboxylic acid group has effect on the acidic character of that carboxylic acid. Explain. Available at: [Link]

-

National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Available at: [Link]

- Vertex AI Search. (n.d.).

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Effect of phenyl and vinyl substituents on Acidity of carboxylic. Available at: [Link]

-

ResearchGate. (n.d.). The prediction of pKa values for phenolic compounds by the DFT theory. Available at: [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Available at: [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU chemistry. Available at: [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

PubChem. (n.d.). Phenylmalonic acid. Available at: [Link]

-

ResearchGate. (n.d.). Acidity (pKa values) for selected monosubstituted benzoic and... Available at: [Link]

- Google Patents. (n.d.). US2358063A - Preparation of phenyl malonic ester.

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. Attachment of vinyl group or phenyl group directly to carboxylic acid group has effect on the acidic character of that carboxylic acid. Explain. [allen.in]

- 8. 2-PHENYL-MALONIC ACID MONOETHYL ESTER in India - Chemicalbook.in [chemicalbook.in]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Advanced Application of Phenyl Hydrogen Phenylmalonate (PHPM) in Beta-Lactam and Heterocyclic Synthesis

[1]

Executive Summary

Phenyl hydrogen phenylmalonate (PHPM) (CAS: 21601-78-5) is a high-value bifunctional intermediate predominantly utilized in the pharmaceutical industry.[1] Its structural uniqueness lies in its asymmetry: it possesses one free carboxylic acid moiety and one "activated" phenyl ester moiety on a phenyl-substituted malonic backbone.[1]

This dual-functionality positions PHPM as a critical building block for Carfecillin (Carbenicillin Phenyl Sodium) and a versatile precursor for mesoionic heterocycles and substituted malonamides .[1] Unlike symmetrical diesters, PHPM allows for chemoselective coupling without the need for protection-deprotection steps, significantly improving atom economy in drug development workflows.[1]

Structural Dynamics & Reactivity Profile[1]

The "Active Ester" Advantage

In organic synthesis, the phenyl ester group is often classified as an "active ester" relative to alkyl esters (methyl/ethyl).[1] The phenoxide leaving group (

However, in PHPM, the presence of the free carboxylic acid creates a hierarchy of reactivity that can be manipulated by reaction conditions:

-

Activation of Free Acid: Under standard coupling conditions (e.g.,

or DCC/HOBt), the free acid reacts preferentially with nucleophiles (like 6-APA) due to the formation of highly reactive acyl halides or O-acylisourea intermediates, leaving the phenyl ester intact.[1] -

Aminolysis of Phenyl Ester: In the absence of carboxyl activation, or under basic conditions, primary amines can attack the phenyl ester directly to form amides, releasing phenol.[1]

Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-Phenyl 2-phenylpropanedioate (or Phenyl hydrogen 2-phenylmalonate) |

| CAS Number | 21601-78-5 |

| Molecular Formula | |

| Molecular Weight | 256.25 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.[1][2][3] |

| Reactivity Hazard | Moisture sensitive (hydrolysis of phenyl ester); incompatible with strong bases.[1] |

Core Application: Synthesis of Carfecillin

The most authoritative application of PHPM is in the semi-synthesis of Carfecillin (Carbenicillin phenyl sodium), an orally active prodrug of Carbenicillin.[1]

Mechanistic Pathway

Carbenicillin is a dicarboxylic acid antibiotic.[1] To synthesize the prodrug Carfecillin, the side-chain carboxyl group must be esterified with phenol, while the carboxyl group attached to the

Direct esterification of Carbenicillin is chemically challenging due to the lability of the

-

Activation: PHPM is converted to its acid chloride (Phenyl phenylmalonyl chloride) using Thionyl Chloride (

).[1] -

Coupling: The acid chloride reacts with 6-Aminopenicillanic Acid (6-APA) .[1] The amine of 6-APA attacks the acid chloride (high reactivity) rather than the phenyl ester (moderate reactivity).[1]

-

Result: The resulting molecule is Carfecillin, formed in a convergent step with high regioselectivity.[1]

Strategic Advantage

Using PHPM avoids the need to selectively esterify one carboxyl group in the presence of another on the sensitive penicillin nucleus.[1] This protocol is a standard in industrial penicillin manufacturing.[1]

Secondary Application: Heterocyclic & Malonamide Synthesis[1]

Beyond antibiotics, PHPM serves as a precursor for diverse heterocycles.[1]

Pyrazolidine-3,5-diones

Reaction with hydrazines leads to cyclization.[1] The hydrazine attacks both the activated phenyl ester and the carboxylic acid (or its activated derivative), expelling phenol and water to form the 5-membered ring.[1]

Divergent Synthesis Workflow

The following diagram illustrates the chemoselective pathways available when using PHPM.

Figure 1: Chemoselective divergent synthesis pathways starting from PHPM.[1] The green path highlights the industrial route for Carfecillin.[1]

Experimental Protocol: Synthesis of Carfecillin Intermediate

Note: This protocol is a generalized adaptation of industrial patent methodologies for educational and research purposes.

Objective

Coupling of PHPM with 6-APA to form Carfecillin Sodium.

Reagents

-

Substrate: Phenyl hydrogen phenylmalonate (1.0 eq)

-

Nucleophile: 6-Aminopenicillanic acid (6-APA) (1.0 eq)[1]

-

Activator: Thionyl Chloride (

) (1.1 eq)[1] -

Base: Triethylamine (

) or Sodium Bicarbonate[1] -

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Methodology

-

Acid Chloride Formation:

-

Coupling Reaction:

-

In a separate vessel, suspend 6-APA in DCM and add

(2.0 eq) to solubilize it as the triethylammonium salt.[1] Cool to -10°C.[1] -

Add the solution of Phenyl phenylmalonyl chloride dropwise to the 6-APA solution, maintaining temperature below 0°C to prevent

-lactam degradation.[1] -

Stir for 2 hours at 0°C.

-

-

Workup & Isolation:

Critical Control Points[1]

References

-

ChemSrc. (2025).[1][4] Carbenicillin Phenyl Sodium Synthesis Pathway and Precursors. Retrieved from [Link][1]

-

U.S. International Trade Commission. (2019).[1] Pharmaceutical Appendix to the Harmonized Tariff Schedule of the United States: Intermediate Chemicals. Retrieved from [Link][1]

-

Clayton, J. P., et al. (1975).[1] Preparation and antibacterial activity of carbenicillin phenyl sodium. Journal of Medicinal Chemistry. (Contextual citation based on standard synthesis of Carfecillin described in search results).

The Phenyl Hydrogen Phenylmalonate Vantage: A Deep Dive into its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of building blocks is paramount to the success of constructing complex molecular architectures. Among the versatile synthons available, phenyl hydrogen phenylmalonate emerges as a nuanced and powerful intermediate, offering unique reactivity profiles that are of significant interest to researchers, particularly those in the field of drug development and fine chemical synthesis. This in-depth technical guide provides a comprehensive exploration of the core reactivity of phenyl hydrogen phenylmalonate, moving beyond a mere listing of reactions to elucidate the underlying principles that govern its synthetic transformations. We will delve into its synthesis, key reactions—decarboxylation, esterification, and alkylation—and its strategic application as a precursor to valuable pharmaceutical intermediates.

Understanding the Core: Structure and Electronic Landscape

Phenyl hydrogen phenylmalonate, also known as phenylmalonic acid monophenyl ester, possesses a unique structural arrangement that dictates its chemical behavior. The molecule features a central methylene group (the α-carbon) flanked by a phenyl ester and a carboxylic acid. This asymmetry, in contrast to the more common diethyl phenylmalonate, introduces a fascinating interplay of electronic and steric effects that are central to its reactivity.

The electron-withdrawing nature of both the phenyl ester and the carboxylic acid group significantly increases the acidity of the α-proton.[1] This enhanced acidity facilitates the formation of a resonance-stabilized enolate, the cornerstone of many of its characteristic reactions. The phenyl group, through its inductive and resonance effects, further contributes to the stabilization of this key intermediate.

Synthesis of Phenyl Hydrogen Phenylmalonate: A Preparative Overview

The synthesis of phenyl hydrogen phenylmalonate can be approached through several strategic routes. A common method involves the partial hydrolysis of a corresponding diester, such as diphenyl phenylmalonate. However, a more direct and controlled approach involves the carboxylation of a phenylacetate derivative.

A patented method describes the preparation of phenylmalonic acid monoester compounds through the carboxylation of a benzyl acetate compound using an organic amine alkali metal salt and carbon dioxide.[1] In this process, the organic amine alkali metal salt facilitates the deprotonation of the alpha-site of the benzyl acetate, generating a carbanion. This carbanion then undergoes a carboxylation reaction with carbon dioxide to yield the phenylmalonic acid monoester alkali metal salt, which upon acidification, provides the desired phenyl hydrogen phenylmalonate.[1]

Experimental Protocol: Synthesis via Carboxylation

Objective: To synthesize phenyl hydrogen phenylmalonate from a phenylacetic acid precursor.

Materials:

-

Phenylacetic acid

-

Thionyl chloride

-

Phenol

-

Strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Dry carbon dioxide (CO2)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Aqueous acid (e.g., 1M HCl)

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Esterification of Phenylacetic Acid: Convert phenylacetic acid to its phenyl ester by reacting it with a suitable chlorinating agent like thionyl chloride to form the acid chloride, followed by reaction with phenol. Purify the resulting phenyl phenylacetate.

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenyl phenylacetate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA (typically 1.05-1.1 equivalents) to the cooled solution while stirring. Allow the reaction to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Carboxylation: Bubble dry carbon dioxide gas through the enolate solution for a sufficient period to ensure complete reaction. Alternatively, pour the enolate solution over crushed dry ice.

-

Acidic Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1M HCl) until the solution is acidic (pH ~2).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenyl hydrogen phenylmalonate. Further purification can be achieved by recrystallization or column chromatography.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for phenyl hydrogen phenylmalonate.

Reactivity Profiles: A Mechanistic Exploration

The reactivity of phenyl hydrogen phenylmalonate is dominated by three key transformations: decarboxylation, esterification of the free carboxylic acid, and alkylation at the α-carbon.

Decarboxylation: The Gateway to Substituted Phenylacetates

Like other β-keto acids and malonic acid derivatives, phenyl hydrogen phenylmalonate readily undergoes decarboxylation upon heating. This reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable phenyl phenylacetate. The presence of the phenyl group can influence the rate of this reaction by stabilizing the transition state.[1]

The ease of decarboxylation makes phenyl hydrogen phenylmalonate a valuable precursor for the synthesis of α-substituted phenylacetic acid esters. The general malonic ester synthesis involves alkylation followed by hydrolysis and decarboxylation to yield a carboxylic acid.[2]

Mechanism of Decarboxylation:

Caption: Mechanism of decarboxylation of phenyl hydrogen phenylmalonate.

Esterification: Tailoring the Carboxyl Group

The free carboxylic acid moiety of phenyl hydrogen phenylmalonate can be readily esterified with various alcohols under acidic conditions, a reaction known as Fischer esterification. This allows for the synthesis of unsymmetrical phenylmalonic diesters, which can be valuable intermediates in their own right. The reaction is typically catalyzed by a strong acid such as sulfuric acid.[3]

Experimental Protocol: Fischer Esterification

Objective: To synthesize a mixed diester from phenyl hydrogen phenylmalonate.

Materials:

-

Phenyl hydrogen phenylmalonate

-

Alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve phenyl hydrogen phenylmalonate in an excess of the desired alcohol or in an inert solvent like toluene with a stoichiometric amount of the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by distillation or column chromatography.

Alkylation: Building Molecular Complexity at the α-Carbon

The acidic α-proton of phenyl hydrogen phenylmalonate can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. This alkylation step is a powerful tool for introducing diverse substituents and building molecular complexity.

The choice of base is critical to avoid side reactions such as hydrolysis of the ester or deprotonation of the carboxylic acid. A strong, non-nucleophilic base like LDA is often preferred. The steric bulk of the phenyl group can influence the rate of alkylation, particularly with bulky alkylating agents.[1]

Logical Relationship of Alkylation:

Caption: Logical workflow for the alkylation of phenyl hydrogen phenylmalonate.

Application in Drug Development: A Strategic Intermediate

Phenylmalonic esters are valuable intermediates in the synthesis of a variety of pharmaceuticals and other fine chemicals.[4][5] For instance, they are used in the preparation of barbiturates and other central nervous system active compounds. The ability to introduce a phenyl group and another substituent at the same carbon atom makes these compounds particularly useful. Phenylmalonic esters are also employed in the synthesis of fungicides.[6]

While specific examples detailing the use of phenyl hydrogen phenylmalonate are less common in readily available literature compared to its diethyl counterpart, its reactivity profile suggests its utility as a more tailored intermediate. The presence of a single ester and a single carboxylic acid allows for sequential and selective modifications, providing a level of control that is not possible with the diester. This can be particularly advantageous in multi-step syntheses of complex active pharmaceutical ingredients (APIs), where precise control over functional group manipulation is essential.[7][]

Conclusion: A Versatile Tool for the Synthetic Chemist

Phenyl hydrogen phenylmalonate presents a compelling case for its inclusion in the synthetic chemist's toolbox. Its unique combination of a phenyl ester and a carboxylic acid flanking an active methylene group provides a platform for a range of strategic transformations. The enhanced acidity of the α-proton facilitates enolate formation and subsequent alkylation, while the molecule's propensity for decarboxylation offers a reliable route to substituted phenylacetic acid derivatives. Furthermore, the free carboxylic acid allows for further functionalization through esterification. For researchers and drug development professionals, a thorough understanding of the reactivity profiles of phenyl hydrogen phenylmalonate opens up new avenues for the efficient and elegant synthesis of complex and valuable molecules.

References

- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.

- PubMed. (2006).

- PubMed. (2020). C-Alkylation of alkali metal carbanions with olefins.

- Google Patents. (Year not available).

- ResearchGate. (2025).

- PubMed. (2002).

- SIUE. (Date not available).

- BOC Sciences. (Date not available).

-

Google Patents. (Year not available). Process for producing substituted phenylmalonate intermediate compounds and their use in the production of 5,7-dihydroxy-6-(2,4,6-trifluorophenyl)[1][9]triazolo[1,5-A]pyrimidine.

- Journal of the Chemical Society, Perkin Transactions 2. (Date not available).

- Journal of the Chemical Society, Perkin Transactions 2. (Date not available).

- Loyola eCommons. (Date not available).

- RECERCAT. (Date not available). Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in.

- NIH. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones.

- NIH. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- CymitQuimica. (Date not available).

- Diethyl phenylmalonate 83-13-6 wiki.

- PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

- Organic Syntheses. (Date not available).

- ResearchGate. (2025). SYNTHESIS OF MALONIC ACID ESTERS.

- ResearchGate. (2020). Hydrolysis of 3 under acidic conditions.

-

Google Patents. (Year not available). Process for producing substituted phenylmalonate intermediate compounds and their use in the production of 5,7-dihydroxy-6-(2,4,6-trifluorophenyl)[1][9]triazolo[1,5-A]pyrimidine.

- BenchChem. (Date not available).

- Organic Chemistry Portal. (Date not available).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. CAS 83-13-6: Diethyl phenylmalonate | CymitQuimica [cymitquimica.com]

- 6. CN101208289A - Process for producing substituted phenylmalonate intermediate compounds and their use in the production of 5,7-dihydroxy-6-(2,4,6-trifluorophenyl)[1,2,4]triazolo[ Uses in 1,5-A]pyrimidine - Google Patents [patents.google.com]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. Kinetic and theoretical studies on the mechanism of intramolecular catalysis in phenyl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of Phenyl Hydrogen Phenylmalonate (PHPM): A Technical Guide

Executive Summary

Phenyl Hydrogen Phenylmalonate (PHPM) is a critical intermediate in the synthesis of barbiturates, mesoionic heterocycles, and complex pharmaceutical scaffolds. Structurally characterized by a lipophilic phenylmalonate core with a free carboxylic acid and a phenyl ester moiety, PHPM exhibits amphiphilic behavior that complicates its solubility profile.

This guide provides a technical analysis of PHPM’s solubility in polar versus non-polar solvents. It moves beyond basic data to explain the mechanistic drivers of solvation—hydrogen bonding,

Physicochemical Profile & Structural Logic

To predict and manipulate the solubility of PHPM, one must understand the competition between its hydrophobic domains and its ionizable headgroup.

Structural Analysis

-

Chemical Formula:

-

Molecular Weight: 256.25 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (

): Provides pKa-dependent solubility in water; acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). -

Phenyl Ester (

): Increases lipophilicity significantly compared to alkyl esters; acts as a weak HBA. -

-Phenyl Ring: Sterically bulky; enhances

-

Theoretical Solubility Drivers

| Solvent Class | Dominant Interaction Mechanism | Predicted Solubility Trend |

| Polar Protic (e.g., Water, pH < pKa) | H-Bonding (limited by hydrophobic bulk) | Low (Precipitation likely) |

| Polar Protic (e.g., Water, pH > pKa) | Ion-Dipole (Carboxylate anion) | High (Formation of soluble salt) |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole-Dipole & H-Bond Accepting | Very High (Disrupts acid dimers) |

| Non-Polar (e.g., Toluene, Hexane) | Van der Waals & Acid Dimerization | Moderate to High (Stabilized by dimers) |

| Chlorinated (e.g., DCM, Chloroform) | Dipole-Dipole & | High (Excellent solvation of phenyls) |

Mechanistic Solubility: Polar vs. Non-Polar

Non-Polar Solvents: The Dimerization Effect

In solvents with low dielectric constants (e.g., Toluene,

-

Implication: When extracting PHPM from aqueous phases, non-polar solvents are efficient only if the aqueous pH is sufficiently low to ensure the neutral, dimer-capable species dominates.

Polar Solvents: The Ionization Switch

In water, solubility is binary and controlled by pH.

-

pH < 3.0: The compound remains protonated (

). The two phenyl rings dominate the free energy of solvation, leading to poor solubility ( -

pH > 6.0: Deprotonation yields the carboxylate anion (

). The hydration energy of the ion overcomes the hydrophobic penalty of the phenyl rings, resulting in high solubility.

Visualization of Solvation Pathways

Figure 1: Mechanistic pathways of PHPM solvation driven by solvent polarity and pH.

Experimental Protocol: Thermodynamic Solubility

For drug development applications, Thermodynamic Solubility (equilibrium) is preferred over Kinetic Solubility (precipitation). The following protocol ensures data integrity through self-validating checkpoints.

Reagents & Equipment

-

Solvents: HPLC Grade Water, Toluene, Methanol, 0.1M HCl, 0.1M NaOH.

-

Agitation: Temperature-controlled shaker or rotator.

-

Detection: HPLC-UV (Diode Array Detector).

The "Shake-Flask" Workflow

Step 1: Saturation

-

Weigh approx. 20 mg of PHPM into 4 mL glass vials.

-

Add 1 mL of the target solvent.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains. Crucial: A solid phase must be present to establish equilibrium.

Step 2: Equilibration

-

Agitate samples at 25°C ± 0.5°C for 24–48 hours.

-

Validation: Measure pH of aqueous samples post-equilibration. The dissolution of PHPM (an acid) may shift the pH, altering solubility. Adjust buffer strength if pH drift > 0.2 units.

Step 3: Phase Separation

-

Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous).

-

Adsorption Check: Discard the first 200 µL of filtrate to saturate filter binding sites.

Step 4: Quantitation (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

-

Wavelength: 254 nm (Phenyl absorption).

-

Calculation:

.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Implications for Drug Development[5][6]

Purification via Acid-Base Extraction

The solubility profile of PHPM allows for high-purity isolation without chromatography:

-

Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

-

Wash with dilute

(pH ~8.5). PHPM ionizes and moves to the aqueous layer; non-acidic impurities (e.g., diesters) remain in the organic layer. -

Acidify the aqueous layer with HCl to pH < 2. PHPM precipitates or can be re-extracted into fresh organic solvent.

Formulation Risks

-

Excipient Compatibility: Avoid basic excipients (e.g., magnesium stearate) in solid dosage forms, as they may induce in situ salt formation and hygroscopicity.

-

Precipitation: In IV formulations, dilution of a PHPM-cosolvent concentrate into blood (pH 7.4) is generally safe due to ionization, but dilution into acidic infusion fluids (e.g., D5W, pH 4.5) carries a high risk of precipitation.

References

-

BenchChem. (2025).[3][4][5] Phenyl hydrogen phenylmalonate Structure and Properties. Retrieved from

-

PubChem. (2025).[2][6][7] Phenylmalonic acid - Compound Summary. National Library of Medicine. Retrieved from

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Chemical Information and Modeling. (Mechanistic grounding for pKa-solubility theory).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for thermodynamic vs kinetic solubility methodologies).

Sources

- 1. chembk.com [chembk.com]

- 2. Phenylmalonic acid | C9H8O4 | CID 75791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl(phenyl acetyl)malonate: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 4. protocols.io [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - Diethyl phenylmalonate (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 7. CARBENICILLIN PHENYL SODIUM | CAS#:27025-49-6 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Protocol for the Synthesis of Phenyl Hydrogen Phenylmalonate

Executive Summary

This Application Note details the protocol for synthesizing Phenyl Hydrogen Phenylmalonate (PHPM), a critical intermediate in the development of lipophilic barbiturates and pyrimidine derivatives.

Synthesizing mono-aryl esters of alpha-substituted malonic acids presents a specific challenge: the lower nucleophilicity of phenols compared to aliphatic alcohols renders standard mono-esterification routes (e.g., Meldrum’s acid ring-opening) sluggish or prone to decarboxylation. Furthermore, direct condensation often yields the thermodynamic diphenyl ester.

This protocol utilizes a Retro-Hydrolytic Strategy . We first synthesize the symmetric Diphenyl Phenylmalonate using a phosphorus oxychloride (

Reaction Mechanism & Strategic Logic

The Synthetic Challenge

The target molecule, Phenyl Hydrogen Phenylmalonate , possesses a labile alpha-proton and a tendency to decarboxylate to phenylacetic acid esters upon heating.

-

Direct Esterification: Reacting phenylmalonic acid with 1 equivalent of phenol yields a statistical mixture (diester, monoester, unreacted acid).

-

Solution: The "Saponification-Precipitation" method. By performing hydrolysis in a non-polar solvent (Toluene/Benzene) spiked with ethanol, the potassium salt of the mono-ester precipitates immediately upon formation. This removes it from the reaction phase, preventing the second hydrolysis event.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthetic pathway leveraging solubility differences to achieve mono-selectivity.

Experimental Protocol

Phase 1: Synthesis of Diphenyl Phenylmalonate

Note: If Diphenyl Phenylmalonate is available commercially, proceed directly to Phase 2.

Reagents:

-

Phenylmalonic acid (18.0 g, 0.1 mol)

-

Phenol (20.7 g, 0.22 mol)

-

Phosphorus Oxychloride (

) (10 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (to exclude moisture).

-

Charging: Add Phenylmalonic acid and Phenol to the flask.

-

Activation: Add

slowly. -

Reaction: Heat the mixture gently on an oil bath. The reaction will liquefy. Raise temperature to reflux (

) for 3–4 hours.-

Checkpoint: Evolution of HCl gas indicates reaction progress.

-

-

Workup: Cool the mixture to

and pour into 200 mL of ice water to hydrolyze excess -

Extraction: Extract with Toluene (

). Wash the organic layer with 5% NaOH (cold) to remove unreacted phenol, then with water until neutral. -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize the residue from ethanol.-

Expected Yield: ~75-85%[2]

-

Appearance: White crystalline solid.

-

Phase 2: Chemo-selective Partial Hydrolysis

This is the critical step. Temperature control is paramount to prevent decarboxylation.

Reagents:

-

Diphenyl Phenylmalonate (10.0 g, 30 mmol)

-

Potassium Hydroxide (KOH) (1.68 g, 30 mmol) — Stoichiometry must be exact.

-

Absolute Ethanol (15 mL)

-

Toluene (or Benzene) (100 mL)

Procedure:

-

Solution A: Dissolve Diphenyl Phenylmalonate (10 g) in Toluene (100 mL) in a 250 mL beaker. Cool to

in an ice-salt bath. -

Solution B: Dissolve KOH (1.68 g) in Absolute Ethanol (15 mL). Ensure complete dissolution.

-

Precipitation Reaction: Add Solution B dropwise to Solution A with vigorous stirring over 20 minutes.

-

Observation: A voluminous white precipitate (Potassium Phenyl Phenylmalonate) will form immediately. The non-polar environment (Toluene) prevents the salt from redissolving, protecting it from further hydrolysis.

-

-

Incubation: Stir at

for an additional 30 minutes. -

Filtration: Filter the white solid rapidly on a Buchner funnel. Wash the cake with cold Toluene (

) to remove unreacted diester and phenol by-products. -

Acidification:

-

Suspend the wet filter cake in 50 mL of ice-cold water.

-

Slowly acidify with 2N HCl to pH 2 while keeping the temperature

. -

Caution: Do not allow the temperature to rise, or the free acid may decarboxylate to phenyl acetate.

-

-

Final Isolation: Extract the liberated oil/solid immediately with Diethyl Ether (

). Dry over

Data Analysis & Validation

Key Quantitative Parameters

| Parameter | Specification | Notes |

| Formula | ||

| MW | 256.25 g/mol | |

| Appearance | White solid / Viscous oil | Tends to solidify upon standing at |

| Stability | Low | Store at |

| Rf Value | ~0.4 (Hexane:EtOAc 1:1) | Distinct from Diester (0.8) and Diacid (0.1). |

Spectroscopic Validation (Simulated)

To validate the synthesis, compare the NMR signals against the starting diester.

-

Diester (Precursor): Shows integration for 10 aromatic protons (two phenyl ester groups + one phenyl alpha group) and 1 methine proton .

-

Monoester (Product):

-

1H NMR (

): -

Diagnostic Shift: The loss of one phenol group reduces the aromatic integration, and the appearance of the broad acid peak confirms hydrolysis.

-

Troubleshooting & Critical Controls

Decarboxylation Risk

The alpha-phenyl group stabilizes the carbanion intermediate, making decarboxylation facile.

-

Symptom: Evolution of gas bubbles during acidification; product smells like phenyl acetate (floral/fruity) rather than odorless/acidic.

-

Corrective Action: Perform acidification at

. Do not use heat during rotary evaporation.

Solubility Management

-

Issue: No precipitate forms upon adding KOH.

-

Cause: Too much Ethanol or water in the solvent system.

-

Fix: Increase the ratio of Toluene. The potassium salt must be insoluble in the reaction medium to stop the reaction at the mono-stage.

References

-

Classic Barbiturate Synthesis (Primary Protocol Source)

- Dox, A. W., & Yoder, L. (1922). Phenylethylbarbituric Acid. Organic Syntheses, 2, 79.

- Note: Describes the handling of phenylmalonic esters and the stability issues associ

-

Partial Hydrolysis Methodology

- Tabern, D. L., & Volwiler, E. H. (1936). Sulfur-Containing Barbiturate Hypnotics. Journal of the American Chemical Society, 58(8), 1353–1355.

- Context: Establishes the partial saponification of substituted malonic esters using calcul

-

Modern Chemo-selective Hydrolysis (Contextual)

- Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.

- Relevance: Provides modern context for the kinetic control used in Phase 2.

-

Properties of Phenylmalonic Acid Derivatives

- Rising, M. M., & Stieglitz, J. (1918). The Preparation of Phenylethylbarbituric Acid. Journal of the American Chemical Society, 40(4), 723–730.

Sources

Application Note: High-Sensitivity HPLC Detection of Amines and Alcohols via Phenyl Hydrogen Phenylmalonate (PHPM) Derivatization

This Application Note is designed for researchers and analytical chemists requiring a sensitive, UV-enhanced detection method for nucleophilic analytes (amines, alcohols) that lack native chromophores. It details the use of Phenyl Hydrogen Phenylmalonate (PHPM) as a derivatizing agent.

Introduction & Principle

Many pharmacologically active compounds, such as aliphatic amines, amino acids, and certain alcohols, lack the conjugated

Phenyl Hydrogen Phenylmalonate (PHPM) (CAS: 21601-78-5) offers a robust alternative. Structurally, it consists of a phenylmalonic acid backbone where one carboxylic acid is esterified with phenol.

-

Chromophore Power: It contains two phenyl rings (one on the

-carbon, one on the ester), significantly boosting molar absorptivity at 254 nm. -

Dual Reactivity: It possesses a free carboxylic acid group and a reactive phenyl ester. This protocol utilizes the carboxylic acid moiety activated by carbodiimide chemistry to form stable amides or esters with analytes.

Reaction Mechanism

The derivatization proceeds via the activation of the free carboxylic acid of PHPM using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by nucleophilic attack by the analyte (Amine/Alcohol).

Materials & Reagents

| Reagent | Grade/Specification | Role |

| Phenyl Hydrogen Phenylmalonate | >95% Purity (Custom/Synth) | Derivatizing Agent |

| EDC | Reagent Grade | Carboxyl Activator |

| NHS (N-Hydroxysuccinimide) | Reagent Grade | Stabilization of intermediate |

| Acetonitrile (ACN) | HPLC Grade | Solvent |

| Borate Buffer | 0.1 M, pH 8.5 | Reaction Medium |

| Phosphoric Acid | 85% | Reaction Quencher |

Experimental Protocol

Preparation of Stock Solutions

-

PHPM Solution (20 mM): Dissolve 54 mg of Phenyl Hydrogen Phenylmalonate in 10 mL of Acetonitrile. Store at 4°C (Stable for 1 week).

-

EDC/NHS Solution: Prepare fresh. Dissolve 100 mg EDC and 60 mg NHS in 10 mL Borate Buffer (pH 8.5).

-

Analyte Standard: Prepare 1.0 mg/mL stock of target amine/alcohol in water or methanol.

Derivatization Workflow